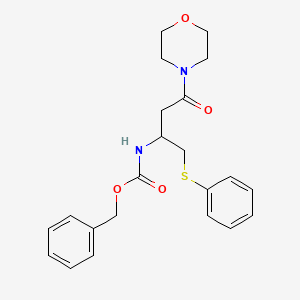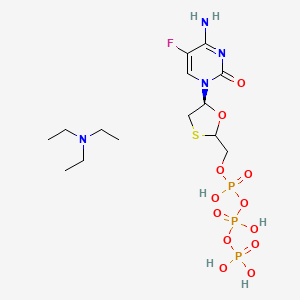
Emtricitabine Triphosphate Triethylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emtricitabine Triphosphate Triethylammonium Salt is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment and prevention of HIV infection. This compound is characterized by its molecular formula C8H13FN3O12P3S•3(C6H15N) and a molecular weight of 487.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Triphosphate Triethylammonium Salt involves the phosphorylation of Emtricitabine. The process typically includes the use of triphosphoric acid and triethylamine under controlled conditions to achieve the desired triphosphate form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in a solid form, ranging from white to light yellow.
Chemical Reactions Analysis
Types of Reactions: Emtricitabine Triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized forms of the compound, while reduction may produce reduced forms .
Scientific Research Applications
Emtricitabine Triphosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in studies involving nucleoside analogs and their effects on cellular processes.
Medicine: Integral in research focused on HIV treatment and prevention, particularly in understanding the pharmacokinetics and pharmacodynamics of Emtricitabine.
Industry: Utilized in the production of antiretroviral drugs and in quality control processes .
Mechanism of Action
Emtricitabine Triphosphate Triethylammonium Salt exerts its effects by inhibiting the activity of HIV reverse transcriptase. This enzyme is crucial for the replication of HIV. The compound competes with the natural substrate, deoxycytidine 5’-triphosphate, and gets incorporated into the viral DNA chain, leading to chain termination. This prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.
Tenofovir: An antiretroviral medication used to prevent and treat HIV/AIDS and to treat chronic hepatitis B.
Zidovudine: An NRTI used to prevent and treat HIV/AIDS.
Comparison: Emtricitabine Triphosphate Triethylammonium Salt is unique in its high efficacy and favorable pharmacokinetic profile. Compared to Lamivudine, it has a longer intracellular half-life, making it more effective in maintaining viral suppression. Its combination with Tenofovir has shown synergistic effects, enhancing its overall therapeutic potential .
Properties
Molecular Formula |
C14H28FN4O12P3S |
|---|---|
Molecular Weight |
588.4 g/mol |
IUPAC Name |
[[(5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13FN3O12P3S.C6H15N/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;1-4-7(5-2)6-3/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);4-6H2,1-3H3/t5-,6?;/m0./s1 |
InChI Key |
LYBZJDJXCDMBDV-GNVLWMSISA-N |
Isomeric SMILES |
CCN(CC)CC.C1[C@H](OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
CCN(CC)CC.C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


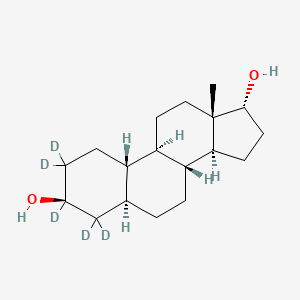
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
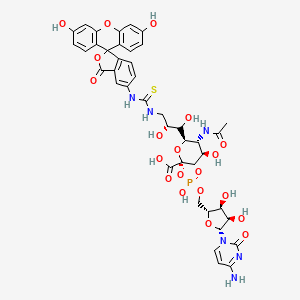
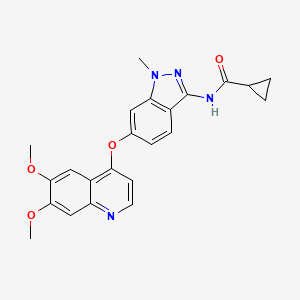
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)

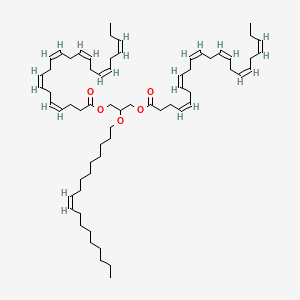
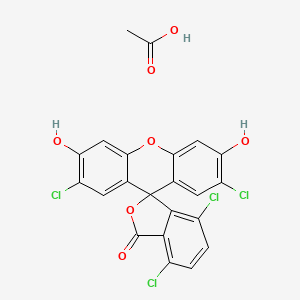
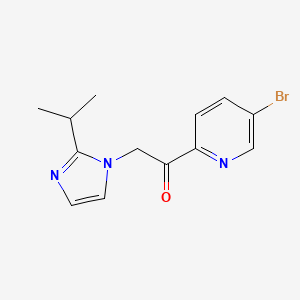
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
